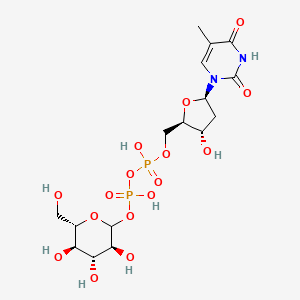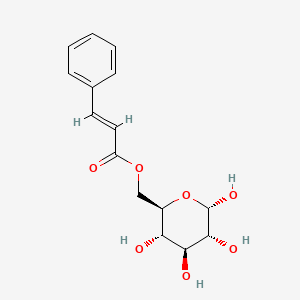
t-Cinnamoyl glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Cinnamoyl glucose is a natural product found in Scrophularia ningpoensis and Spiraea canescens with data available.
Scientific Research Applications
Biosynthesis in Plants
t-Cinnamoyl glucose has been identified as a key intermediate in the biosynthesis of chlorogenic acid in plants, particularly in the sweet potato root. A study by Shimizu & Kojima (1984) highlights the enzyme UDPG:t-cinnamate glucosyltransferase, which catalyzes the formation of t-cinnamoyl-D-glucose in sweet potato roots. This enzyme shows activity towards various aromatic carboxylic acids, indicating a broader role in plant biochemistry.
Metabolic Functions and Health Benefits
Several studies have explored the broader health benefits and metabolic functions of compounds related to this compound, such as cinnamaldehyde:
Cinnamaldehyde has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice. Zhao et al. (2021) found that it increased glycogen synthesis in the liver and protected against myocardial injury.
Zhang et al. (2009) reported the hypolipidemic, anti-hyperglycemic, and insulin-sensitizing functions of cinnamaldehyde in diabetic rats.
Anand et al. (2010) discovered the insulinotropic effect of cinnamaldehyde, enhancing insulin release and glucose uptake.
Research by Subash Babu et al. (2007) highlighted cinnamaldehyde’s potential as a hypoglycemic and hypolipidemic agent in diabetic rats.
Gottardi et al. (2017) explored the production of trans-cinnamic acid and its conversion to cinnamoyl-D-glucose in yeast, indicating its potential for industrial applications.
Masuo et al. (2016) designed an alternative pathway for fermenting glucose to cinnamic acid, which is the backbone structure for this compound.
Properties
CAS No. |
64461-97-8 |
|---|---|
Molecular Formula |
C15H18O7 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H18O7/c16-11(7-6-9-4-2-1-3-5-9)21-8-10-12(17)13(18)14(19)15(20)22-10/h1-7,10,12-15,17-20H,8H2/b7-6+/t10-,12-,13+,14-,15+/m1/s1 |
InChI Key |
CFFMLEQRNNOHLH-HOLMNUNMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O |
Synonyms |
t-cinnamoyl glucose t-cinnamoyl glucose, (beta-D)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



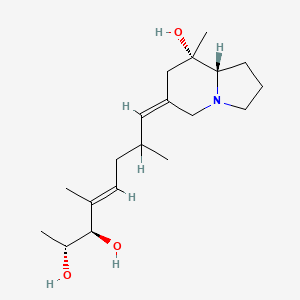
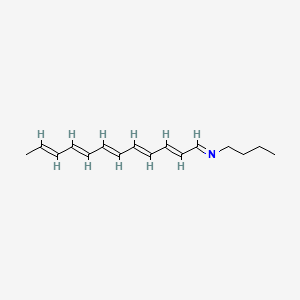
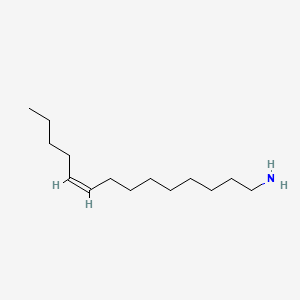

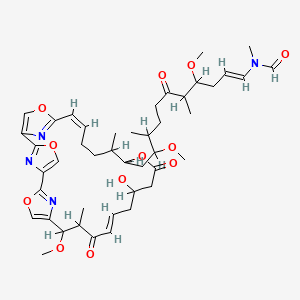

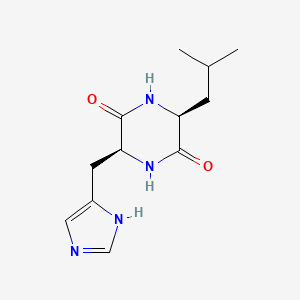
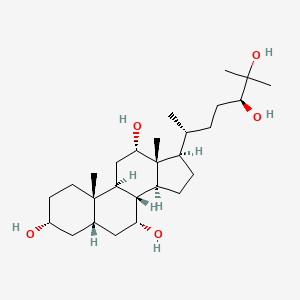
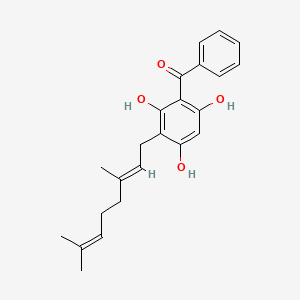

![dimethyl 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1239800.png)

